5-Chloro-3-(4-T-butylphenyl)benzoic acid
Description
5-Chloro-3-(4-T-butylphenyl)benzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at the 5-position and a bulky tert-butyl group at the para position of the phenyl ring attached to the 3-position of the benzoic acid core. Its structural features, including steric hindrance from the tert-butyl group and electronic effects from the chlorine substituent, influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-5-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO2/c1-17(2,3)14-6-4-11(5-7-14)12-8-13(16(19)20)10-15(18)9-12/h4-10H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLOVKGOMTYJFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690597 | |
| Record name | 4'-tert-Butyl-5-chloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261952-13-9 | |
| Record name | 4'-tert-Butyl-5-chloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(4-T-butylphenyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylphenylboronic acid and 5-chlorobenzoic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-tert-butylphenylboronic acid with 5-chlorobenzoic acid in the presence of a palladium catalyst and a base.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(4-T-butylphenyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or alkoxides.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The tert-butyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or ammonia in solvents like methanol or ethanol.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Substitution: Formation of 5-amino-3-(4-T-butylphenyl)benzoic acid or 5-methoxy-3-(4-T-butylphenyl)benzoic acid.
Reduction: Formation of 5-Chloro-3-(4-T-butylphenyl)benzyl alcohol or 5-Chloro-3-(4-T-butylphenyl)benzaldehyde.
Oxidation: Formation of this compound derivatives with oxidized tert-butyl groups.
Scientific Research Applications
5-Chloro-3-(4-T-butylphenyl)benzoic acid has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs with anti-inflammatory or anticancer properties.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(4-T-butylphenyl)benzoic acid depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and tert-butyl group can influence its binding affinity and specificity towards these targets. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Structural and Substituent Effects
The compound’s activity and properties are highly dependent on substituent type, position, and electronic effects. Key comparisons include:
Table 1: Substituent Effects on Physicochemical Properties
Key Observations:
- Steric Effects : The tert-butyl group in this compound provides significant steric hindrance, which may reduce reaction rates in nucleophilic substitutions compared to smaller substituents (e.g., methoxycarbonyl in YB-1455) .
- Electronic Effects : Chlorine’s electron-withdrawing nature enhances acidity relative to fluorine or methoxycarbonyl derivatives. For example, compound 27 (with Cl and dichlorophenyl groups) exhibits a high melting point (248–250°C), likely due to stronger intermolecular interactions .
- Substituent Position : Biosensor studies indicate that para-substituted benzoic acids (e.g., 4-T-butylphenyl) are more effectively recognized than meta- or ortho-substituted analogs due to spatial compatibility with binding domains .
Key Observations:
- Yield Challenges : Chlorinated analogs (e.g., compound 27) often show moderate yields (43–57%), suggesting synthetic difficulties in introducing multiple halogens or bulky groups .
- Biosensor Compatibility : The tert-butyl group’s para position in the target compound may improve compatibility with biosensor systems (e.g., sBAD) compared to meta-substituted derivatives, which show reduced recognition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
